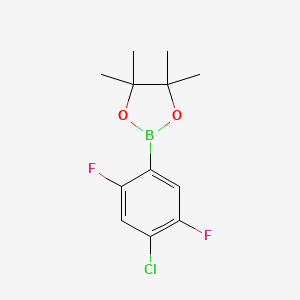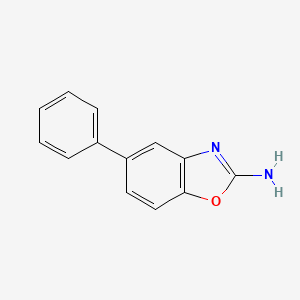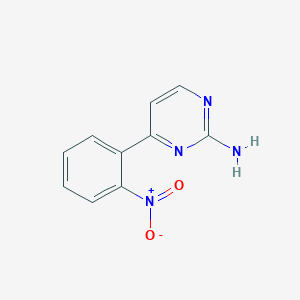
4-(2-Nitrophenyl)pyrimidin-2-amine
Overview
Description
“4-(2-Nitrophenyl)pyrimidin-2-amine” is a compound that has been studied for its potential applications in drug design, particularly against chronic myelogenous leukemia (CML) . It is a potential template for drug design .
Molecular Structure Analysis
The molecular structure of “4-(2-Nitrophenyl)pyrimidin-2-amine” involves important interactions between the nitro-group O atoms and the H atoms of the pyridine and pyrimidine rings . A crystalline ordering in layers, by the stacking of rings through interactions of the π-π type, was observed .Scientific Research Applications
Drug Design for Chronic Myelogenous Leukemia (CML)
The compound has been identified as a potential template for drug design against Chronic Myelogenous Leukemia (CML) . The design and construction of the target molecule were carried out starting from the guanidinium nitrate salt (previously synthesized) and the corresponding enaminone .
Molecular Docking
Molecular docking studies have revealed an energy affinity of ΔG = -10.3 kcal mol -1 for 4-(2-Nitrophenyl)pyrimidin-2-amine . Despite not having a more negative value than the control molecule (Imatinib; ΔG = -12.8 kcal mol -1), it shows great potential to be used as a template for new drugs against CML .
Spectroscopic Characterization
The compound has been used in spectroscopic characterization studies . These studies help in understanding the electronic properties of the compound .
Structural Studies
Structural studies of the compound have been carried out using X-ray diffraction analysis . These studies help in understanding the crystal structure of the compound .
Thermal Analysis
Thermal analysis of the compound has been conducted . This helps in understanding the thermal properties of the compound .
Quantitative Electrostatic Potential Studies
Quantitative electrostatic potential studies have been conducted on the compound . These studies help in understanding the electrostatic properties of the compound .
Safety and Hazards
The safety data sheet for a related compound, “4-(4-Nitrophenyl)pyrimidin-2-amine”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .
Mechanism of Action
Target of Action
The primary target of 4-(2-Nitrophenyl)pyrimidin-2-amine is Aurora kinase A (AURKA) . AURKA is a protein that plays a crucial role in cell division by controlling the formation of the mitotic spindle and chromosome segregation .
Mode of Action
4-(2-Nitrophenyl)pyrimidin-2-amine interacts with AURKA, inhibiting its activity . This interaction reduces the phosphorylation of AURKA at Thr283, a critical step in the activation of this kinase .
Biochemical Pathways
The compound affects the cell cycle, specifically the G2/M phase . By inhibiting AURKA, it disrupts the formation of the mitotic spindle, a structure required for chromosome segregation during cell division . This disruption leads to cell cycle arrest at the G2/M phase . The compound also triggers the cleavage of caspase-3, caspase-7, and poly (ADP-ribose) polymerase, indicating the induction of apoptosis .
Pharmacokinetics
Molecular docking studies have shown that the compound binds well to aurka . This suggests that the compound may have good bioavailability, although further studies are needed to confirm this.
Result of Action
The result of the compound’s action is a reduction in clonogenicity, or the ability of cells to form colonies . This is a measure of the cell’s ability to undergo unlimited division, a characteristic of cancer cells . The compound also induces caspase-mediated apoptotic cell death , leading to the elimination of cancer cells.
Action Environment
The action of 4-(2-Nitrophenyl)pyrimidin-2-amine can be influenced by various environmental factors. For instance, the presence of other molecules in the cellular environment can affect the compound’s ability to bind to AURKA . Additionally, the compound’s planarity and steric impediments may prevent the formation of hydrogen bonds , potentially affecting its stability and efficacy
properties
IUPAC Name |
4-(2-nitrophenyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O2/c11-10-12-6-5-8(13-10)7-3-1-2-4-9(7)14(15)16/h1-6H,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDSQFKJSHHJGEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NC=C2)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Nitrophenyl)pyrimidin-2-amine | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





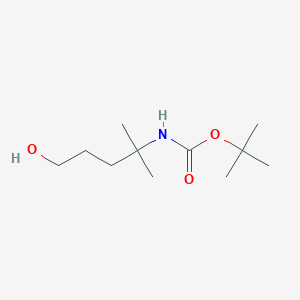
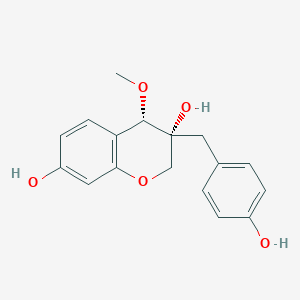
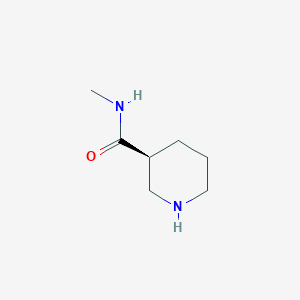
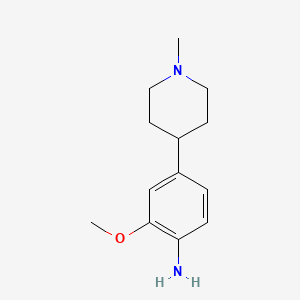
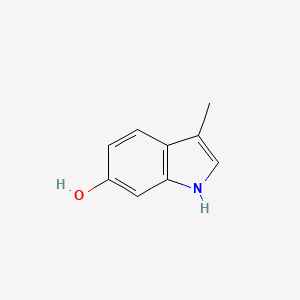
![4-[(Butylamino)methyl]-2,6-dimethoxyphenol](/img/structure/B3082426.png)


